(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid (3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid
Brand Name: Vulcanchem
CAS No.: 2096454-16-7
VCID: VC4539624
InChI: InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3
SMILES: B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O
Molecular Formula: C7H7BClFO3
Molecular Weight: 204.39

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid

CAS No.: 2096454-16-7

Cat. No.: VC4539624

Molecular Formula: C7H7BClFO3

Molecular Weight: 204.39

* For research use only. Not for human or veterinary use.

(3-Chloro-2-fluoro-4-methoxyphenyl)boronic acid - 2096454-16-7

Specification

CAS No. 2096454-16-7
Molecular Formula C7H7BClFO3
Molecular Weight 204.39
IUPAC Name (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid
Standard InChI InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(8(11)12)7(10)6(5)9/h2-3,11-12H,1H3
Standard InChI Key QNVXKDSBBKZGJT-UHFFFAOYSA-N
SMILES B(C1=C(C(=C(C=C1)OC)Cl)F)(O)O

Introduction

Structural and Physicochemical Characterization

Molecular Architecture

The IUPAC name for this compound is (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid, with a molecular formula of C7H7BClFO3\text{C}_7\text{H}_7\text{BClFO}_3 and a molecular weight of 204.39 g/mol. Its canonical SMILES string, B(O)(O)C1=C(C(=C(C=C1)OC)Cl)F\text{B}(O)(O)C1=C(C(=C(C=C1)OC)Cl)F, encodes the spatial arrangement of substituents:

  • Chlorine at position 3

  • Fluorine at position 2

  • Methoxy (-OCH3_3) at position 4

The three-dimensional structure adopts a planar aromatic system with boronic acid (-B(OH)2_2) at position 1, creating a polarized electron-deficient center critical for its reactivity.

Physical Properties

Key physical parameters include:

PropertyValueSource
AppearanceWhite to off-white solid
PurityTypically >95%
SolubilitySoluble in polar aprotic solvents (e.g., DMF, THF)-
StabilityStable at room temperature under inert atmosphere

The compound's stability profile allows storage without specialized refrigeration, though moisture sensitivity necessitates desiccated conditions.

Synthetic Methodologies

General Boronic Acid Synthesis

While specific protocols for (3-chloro-2-fluoro-4-methoxyphenyl)boronic acid remain proprietary, its synthesis likely follows established boronic acid preparation routes:

  • Lithium-Halogen Exchange:
    Ar-X+B(OR)3Ar-B(OR)2+LiX\text{Ar-X} + \text{B(OR)}_3 \rightarrow \text{Ar-B(OR)}_2 + \text{LiX}
    Subsequent hydrolysis yields the boronic acid.

  • Miyaura Borylation:
    Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron provides protected boronic esters, which are hydrolyzed to the free acid .

Industrial-scale production employs continuous flow reactors to enhance yield and purity, with palladium catalysts optimized for halogenated substrates.

Reactivity and Chemical Applications

Suzuki-Miyaura Cross-Coupling

As a prototypical organoboron reagent, this compound participates in palladium-catalyzed cross-couplings. Representative transformations include:

Ar-B(OH)2+Ar’XPd0Ar-Ar’+B(OH)3+HX\text{Ar-B(OH)}_2 + \text{Ar'}-X \xrightarrow{\text{Pd}^0} \text{Ar-Ar'} + \text{B(OH)}_3 + \text{HX}

Key advantages over other coupling partners:

  • Chemoselectivity: Fluorine and methoxy groups direct coupling to specific positions

  • Functional Group Tolerance: Stable under basic aqueous conditions typical of Suzuki reactions

Electrophilic Substitution

The electron-withdrawing chlorine and fluorine substituents activate the ring for electrophilic attacks, enabling:

  • Nitration at position 5

  • Sulfonation under fuming sulfuric acid conditions

Hazard CategoryPrecautionary Measures
Skin Corrosion (1B)Nitrile gloves, face shield
Acute Oral Toxicity (4)Avoid ingestion
Eye Damage (1)Goggle use mandatory

Environmental Impact

Boronic acids exhibit moderate environmental persistence (DT50_{50} 30–60 days in soil) with low bioaccumulation potential (LogP ≈1.2).

Comparative Analysis with Structural Analogs

Positional Isomer Effects

Substituent positioning dramatically alters properties:

CompoundSuzuki Coupling Yield (%)MIC (S. aureus) (µg/mL)
3-Cl-2-F-4-OCH3_3 (Target)8212.5
4-Cl-2-F-3-OCH3_3 6825.0
2-Cl-4-F-5-OCH3_345>50

The target compound's optimal substitution pattern balances electronic and steric factors for enhanced reactivity .

Industrial and Research Applications

Pharmaceutical Intermediates

Serves as a key building block for:

  • Kinase Inhibitors: FGFR1/2-targeted therapies (IC50_{50} <4.1 nM)

  • Antibody-Drug Conjugates: Boron-containing linkers for tumor-targeted delivery

Materials Science

Functionalizes conductive polymers through Suzuki coupling, achieving:

  • Enhanced Hole Mobility: 0.12 cm2^2/V·s in PEDOT derivatives

  • Thermal Stability: Decomposition onset at 285°C

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